GPR84 antagonist 8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPR84 antagonist 8 is a selective antagonist for GPR84 , a G protein-coupled receptor for medium-chain fatty acids . GPR84 is predominantly expressed in immune cells and plays significant roles in inflammation, fibrosis, and metabolism .

Chemical Reactions Analysis

This compound effectively inhibits the action of 6-OAU in decreasing cAMP production in GPR84-CHO cells . To test this compound’s inhibition of the pro-inflammatory effects of GPR84 activation in macrophages, LPS pre-treated BMDMs are incubated with 10 µM this compound for 30 min .科学的研究の応用

- GPR84 is predominantly expressed in immune cells and plays a crucial role in inflammation. GPR84 antagonists, including GPR84 antagonist 8, have been investigated for their potential anti-inflammatory properties . By blocking GPR84 activation, these compounds may mitigate inflammatory responses, making them relevant in conditions like ulcerative colitis and acute respiratory distress syndrome.

- Fibrosis, characterized by excessive tissue scarring, is a common feature in various diseases. GPR84 activation has been linked to fibrotic processes. Interestingly, GPR84 antagonists, such as this compound, have demonstrated efficacy in reducing liver, pulmonary, and kidney fibrosis in preclinical models . These findings suggest a potential therapeutic role in idiopathic pulmonary fibrosis (IPF) and other fibrotic disorders.

- NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) associated with inflammation and fibrosis. GPR84 antagonists may offer a novel approach to managing NASH by targeting inflammation and metabolic dysregulation . This compound could be a candidate for further investigation in this context.

- GPR84 is implicated in IBD, including Crohn’s disease and ulcerative colitis. By inhibiting GPR84, compounds like this compound may help regulate immune responses and reduce intestinal inflammation . Clinical studies are needed to validate their efficacy in IBD management.

- GPR84 activation has been linked to chemotaxis (cell movement toward specific signals) and phagocytosis (cellular engulfment of particles). This compound may influence these processes, potentially affecting immune cell behavior and tissue repair .

Anti-Inflammatory Effects

Fibrosis Modulation

Non-Alcoholic Steatohepatitis (NASH)

Inflammatory Bowel Disease (IBD)

Chemotaxis and Phagocytosis

作用機序

Target of Action

GPR84 Antagonist 8 is a selective antagonist of the GPR84 receptor . GPR84 is a member of the metabolic G protein-coupled receptor family, predominantly expressed in immune cells . It is a medium-chain fatty acid (MCFA) receptor, with capric acid (a 10-carbon chain fatty acid) being the most potent ligand .

Mode of Action

This compound interacts with its target, the GPR84 receptor, by inhibiting the action of 6-OAU, a synthetic agonist of GPR84 . This inhibition results in a decrease in cAMP production in GPR84-CHO cells .

Biochemical Pathways

The GPR84 receptor is part of the G protein-coupled receptor family, which plays a crucial role in signal transduction pathways . When this compound inhibits the action of 6-OAU, it affects the cAMP pathway, leading to changes in downstream effects . This includes the partial blocking of the phosphorylation of AKT and ERK .

Result of Action

The inhibition of GPR84 by this compound leads to a reduction in the expression of several pro-inflammatory markers, including TNFα, IL-6, IL12b, CCL2, CCL5, and CXCL1 . Additionally, it can antagonize the migration, bacterial adhesion, and phagocytosis promoted by 6-OAU mediated—GPR84 activation in macrophages .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory conditions can upregulate the expression of GPR84, potentially affecting the efficacy of this compound

将来の方向性

GPR84 is still considered an orphan G protein-coupled receptor (GPCR), and it has been reported to be activated by medium-chain fatty acids (MCFAs) and a range of synthetic compounds . The most advanced drug candidates that target GPR84 are the antagonists PBI-4050 and GLPG1205 . These insights into the structure and function of GPR84 could improve our understanding of ligand recognition, receptor activation, and G αi-coupling of GPR84. Our structures could also facilitate rational drug discovery against inflammation and metabolic disorders targeting GPR84 .

特性

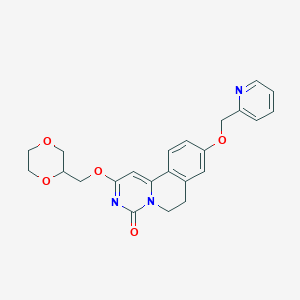

IUPAC Name |

2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGKMLVYIUJQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)

![6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid](/img/structure/B2481152.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)